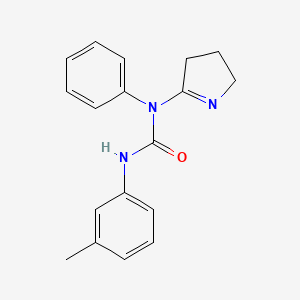
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as DPU-4 and has been synthesized using various methods.
Applications De Recherche Scientifique
Stereoselective Synthesis in Medicinal Chemistry
This compound is involved in the stereoselective synthesis of active metabolites of potent inhibitors, such as the PI3 kinase inhibitor PKI-179. For example, Chen et al. (2010) describe the synthesis and stereochemical determination of a related active metabolite, highlighting the compound's role in developing targeted therapies in cancer treatment and other diseases where PI3 kinase is implicated (Chen et al., 2010).
Antitumor Activity
In the field of oncology, this compound class is used in the development of selective inhibitors for specific tyrosine kinases, which are important in cancer progression. Guagnano et al. (2011) discuss the discovery of a compound that showed significant antitumor activity in specific cancer models, underscoring the potential therapeutic use of such compounds in cancer treatment (Guagnano et al., 2011).
Plant Biology and Morphogenesis
In plant biology, some urea derivatives show cytokinin-like activity, influencing cell division and differentiation. Ricci and Bertoletti (2009) review the research history and biological activity of urea derivatives, including their role in enhancing adventitious root formation, which is crucial in plant morphogenesis (Ricci & Bertoletti, 2009).
Antiangiogenesis in Cancer Therapy
Compounds of this class have been evaluated for their potential in inhibiting VEGFR-2 tyrosine kinase, which plays a role in tumor angiogenesis. Machado et al. (2015) synthesized novel derivatives and found that they showed significant inhibition of endothelial cell proliferation, migration, and tube formation, pointing to their antiangiogenic effect in cancer therapy (Machado et al., 2015).
Antiproliferative Activity in Cancer Research
Al-Sanea et al. (2018) synthesized new derivatives of this compound and tested their antiproliferative activity against various cancer cell lines. They found that certain derivatives showed promising antiproliferative effects, indicating their potential as anticancer agents (Al-Sanea et al., 2018).
Anion Binding in Chemistry
Gale (2006) discusses the structural chemistry of certain anion complexes involving similar urea derivatives. These compounds effectively bind anions, which has implications in various chemical processes, including catalysis and materials science (Gale, 2006).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14-7-5-8-15(13-14)20-18(22)21(17-11-6-12-19-17)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMXWAQUBRXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)
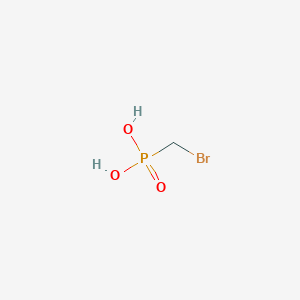

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
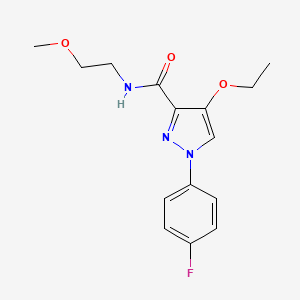
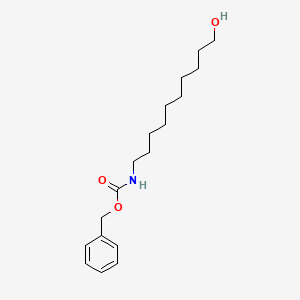
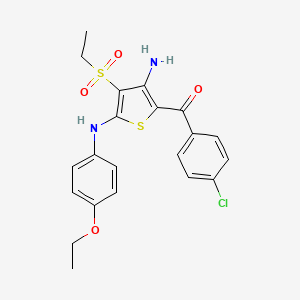
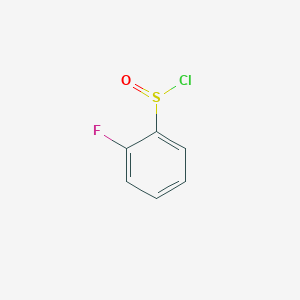
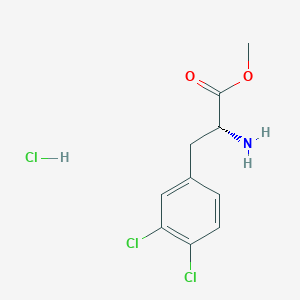
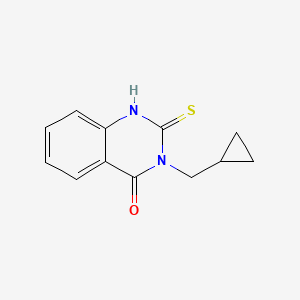
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![N-(benzofuran-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2558356.png)